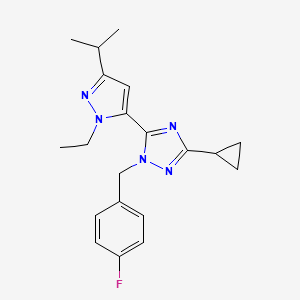
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to the chemical families of 1,2,4-triazoles and pyrazoles, known for their versatile applications in medicinal chemistry and material science due to their unique structural properties. These heterocyclic compounds are crucial in developing novel therapeutics and materials due to their diverse chemical reactivity and ability to engage in various intermolecular interactions.
Synthesis Analysis
While specific synthesis pathways for the compound are not directly reported, similar compounds often involve multi-step synthetic routes that include cycloaddition reactions, nucleophilic substitution, and catalytic processes to introduce the desired functional groups and heterocyclic cores (Peng & Zhu, 2003).
Molecular Structure Analysis
Crystal structure analysis and molecular modeling studies of related 1,2,4-triazole and pyrazole derivatives highlight the non-planarity and electron density distribution within these molecules, affecting their chemical reactivity and interaction capabilities (Boechat et al., 2016).
Applications De Recherche Scientifique
Gaseous Monoxide Generation in Vascular Cells
Compounds similar to 3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole have been investigated for their role in stimulating the production of gaseous monoxides like carbon monoxide (CO) and nitric oxide (NO) in vascular smooth muscle cells. These compounds can sensitize soluble guanylate cyclase (sGC) to these gaseous ligands, potentially offering a mechanism to amplify the biological actions of agents through the induction of enzymes like heme oxygenase (HO-1) and NO synthase (iNOS) (Liu et al., 2009).
Antimicrobial and Antiviral Properties
Triazole derivatives, akin to the compound , have demonstrated promising antimicrobial and antiviral properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and viruses, including the avian influenza virus. This suggests potential for these molecules in developing new antimicrobial and antiviral agents (Hebishy et al., 2020).
Fluorescence and Sensing Applications
Certain triazole derivatives containing a pyrazolylpyrene chromophore have been found to exhibit bright fluorescence. These compounds, with rigid molecular structures, show potential as fluorescent dyes for sensing applications, particularly in environments with strong acidity (Wrona-Piotrowicz et al., 2022).
Anti-Inflammatory and Muscle Relaxant Effects
Research into 4-cyanopyrazoles, closely related to the target compound, has revealed significant biological activities, including inhibition of alcohol dehydrogenase and the production of skeletal muscle relaxation upon administration to animals. This suggests a potential for therapeutic application in conditions requiring muscle relaxation or anti-inflammatory action (Toche et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds for various applications, including pharmaceuticals, is a significant area of research for triazoles. They serve as versatile building blocks for constructing biologically active molecules, indicating their utility in medicinal chemistry for creating new therapeutic agents (Bonacorso et al., 2017).
Propriétés
IUPAC Name |
3-cyclopropyl-5-(2-ethyl-5-propan-2-ylpyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5/c1-4-25-18(11-17(23-25)13(2)3)20-22-19(15-7-8-15)24-26(20)12-14-5-9-16(21)10-6-14/h5-6,9-11,13,15H,4,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUUFXEMADPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
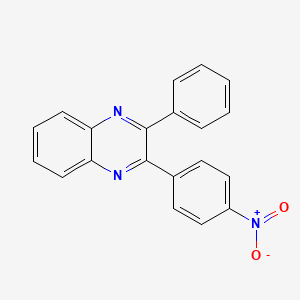
![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
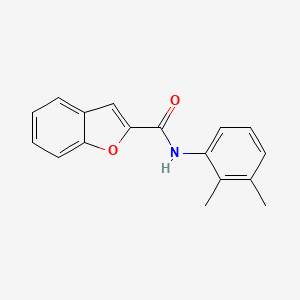
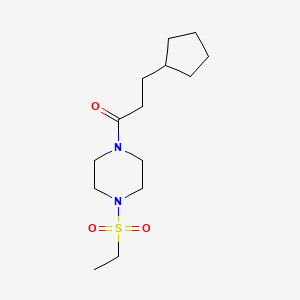

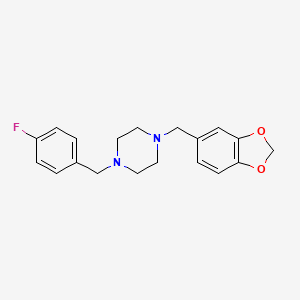
![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)